2-(Bromomethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine
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Overview
Description
2-(Bromomethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine is a heterocyclic compound that contains both imidazole and pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(bromomethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine typically involves the bromination of a precursor compound. One common method is the bromination of 2-methylimidazo[1,2-a]pyridine using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is usually carried out in an inert solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors to ensure consistent reaction conditions and efficient heat management.
Chemical Reactions Analysis
Types of Reactions
2-(Bromomethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, although specific examples are less common in the literature.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a different substituent.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Coupling Reactions: Palladium catalysts are often used in coupling reactions, with bases like potassium carbonate (K2CO3) and solvents such as toluene or ethanol.
Major Products
The major products of these reactions depend on the specific nucleophile or coupling partner used. For example, nucleophilic substitution with an amine would yield an aminomethyl derivative of the imidazo[1,2-a]pyridine.
Scientific Research Applications
2-(Bromomethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various bioactive molecules, including potential drug candidates.
Materials Science: The compound can be used in the synthesis of novel materials with unique electronic or optical properties.
Chemical Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Mechanism of Action
The mechanism of action of 2-(bromomethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially inhibiting enzyme activity or modulating receptor function.
Comparison with Similar Compounds
Similar Compounds
2-Bromopyridine: A simpler analog that lacks the imidazole ring.
2-(Bromomethyl)pyridine: Similar structure but without the fused imidazole ring.
2-Bromo-5-methylpyridine: Another related compound with a methyl group instead of the bromomethyl group.
Uniqueness
2-(Bromomethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine is unique due to its fused ring structure, which imparts distinct electronic properties and reactivity compared to simpler analogs. This makes it a valuable scaffold in the design of new molecules with specific biological or material properties.
Properties
IUPAC Name |
2-(bromomethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN2/c9-5-7-6-11-4-2-1-3-8(11)10-7/h6H,1-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMMINKYEFIDZIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C=C(N=C2C1)CBr |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrN2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.09 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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